Tert-butyl 3-aminothiophene-2-carboxylate
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Overview
Description
Tert-butyl 3-aminothiophene-2-carboxylate, with the chemical formula C9H13NO2S, is a compound that belongs to the class of amino acids and derivatives. It features a tert-butyl group (t-Bu) attached to the amino group (NH2) on a thiophene ring. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in the five-membered ring. This compound has applications in various fields due to its unique structure and reactivity.
Preparation Methods
The synthetic route for tert-butyl 3-aminothiophene-2-carboxylate involves the following steps:
Thiophene Ring Formation: Start with tert-butyl acrylate and react it with Lawesson’s reagent (a sulfurizing agent) to form the thiophene ring.
Amination: Next, treat the resulting this compound with ammonia or an amine source to introduce the amino group.
Purification: Purify the compound using standard techniques such as column chromatography or recrystallization.
Industrial production methods may vary, but the above steps outline the fundamental synthesis.
Chemical Reactions Analysis
Oxidation: Tert-butyl 3-aminothiophene-2-carboxylate can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reduction with reducing agents like lithium aluminum hydride (LiAlH) converts the carboxylate group to an alcohol.
Substitution: The tert-butyl group can be substituted using nucleophiles (e.g., Grignard reagents) to form new derivatives.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Tert-butyl 3-aminothiophene-2-carboxylate serves as a building block for designing novel organic molecules.
Biology: It may find applications in drug discovery and chemical biology due to its unique structure.
Medicine: Researchers explore its potential as a pharmacophore for drug development.
Industry: It could be used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for tert-butyl 3-aminothiophene-2-carboxylate depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
While there are related compounds, tert-butyl 3-aminothiophene-2-carboxylate’s specific features set it apart. Similar compounds include tert-butyl 2-aminothiophene-3-carboxylate (CAS: 59739-05-8) and this compound (CAS: 1248143-96-5) .
Remember that this compound’s applications continue to evolve as research progresses
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
tert-butyl 3-aminothiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)7-6(10)4-5-13-7/h4-5H,10H2,1-3H3 |
InChI Key |
AOZZSQDVBGGZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CS1)N |
Origin of Product |
United States |
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